Cho-es-Lys

Description

While direct references to Cho-es-Lys are absent in the provided evidence, its structural analogs—particularly lysine-containing peptides and choline derivatives—are well-documented. For instance, lysine oligomers like Lys-Lys-Lys (a tri-lysine peptide) are known for their cationic properties and roles in drug delivery . Choline esters, such as acetylcholine, are critical in neurotransmission and membrane signaling . This compound may integrate these functionalities, warranting systematic comparison with related compounds to elucidate its unique properties.

Properties

Molecular Formula |

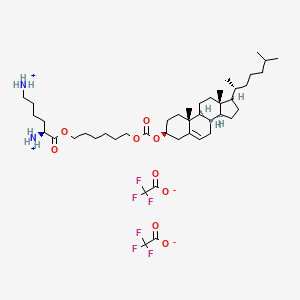

C44H72F6N2O9 |

|---|---|

Molecular Weight |

887.0 g/mol |

IUPAC Name |

[(2S)-6-azaniumyl-1-[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonyloxy]hexoxy]-1-oxohexan-2-yl]azanium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C40H70N2O5.2C2HF3O2/c1-28(2)13-12-14-29(3)33-18-19-34-32-17-16-30-27-31(20-22-39(30,4)35(32)21-23-40(33,34)5)47-38(44)46-26-11-7-6-10-25-45-37(43)36(42)15-8-9-24-41;2*3-2(4,5)1(6)7/h16,28-29,31-36H,6-15,17-27,41-42H2,1-5H3;2*(H,6,7)/t29-,31+,32+,33-,34+,35+,36+,39+,40-;;/m1../s1 |

InChI Key |

HYSXWQJEBWEMOE-BNSNMOQGSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCCCCCCOC(=O)[C@H](CCCC[NH3+])[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCCCCCCOC(=O)C(CCCC[NH3+])[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

Key parameters for transaminase-mediated synthesis include substrate loading, enzyme concentration, and cofactor supplementation. The process typically operates under the following conditions:

- Substrate loading : 5–200 g/L, with optimal yields observed at 10–150 g/L.

- Engineered transaminase concentration : 0.1–50 g/L, though 0.5–20 g/L is preferred to balance cost and efficiency.

- Cofactors : Pyridoxal phosphate (PLP) at 0.1–10 g/L ensures proper enzyme function.

- Temperature and pH : Reactions proceed optimally at 30–65°C and pH 6–9, with buffering systems such as triethanolamine (TEA) stabilizing the environment.

A critical innovation lies in the use of isopropylamine (IPM) as an amine donor, which enhances reaction kinetics while minimizing byproduct formation. The stereoselectivity of these engineered transaminases ensures that this compound is synthesized in high diastereomeric excess, a prerequisite for pharmaceutical applications.

Structural Considerations and Substrate Design

The structural scaffold of this compound derives from a bicyclic system with unsaturated or cyclopropyl-bridged rings. Substituents such as hydroxy, amino, and carboxy groups at positions R1, R2, and R3 dictate solubility and biological activity. For instance, hydroxy(C1–C6)alkyl groups at R3 enhance aqueous solubility, while aromatic ring systems (e.g., Ring D) improve stability.

Cell Culture-Based Production in CHO-ES Systems

Chinese Hamster Ovary (CHO) cells, particularly the CHO-ES line, are widely employed for recombinant protein and compound production due to their post-translational modification capabilities.

Cell Culture Protocols

CHO-ES cells are maintained in suspension culture using serum-free media (ESF SFM) under the following conditions:

- Temperature : 37°C with 5% CO₂.

- Cell density management :

Transfection protocols for expressing lysine-rich constructs involve polyethyleneimine (PEI)-mediated DNA delivery at a 2.5:1 PEI:DNA ratio, followed by incubation at 32°C for 72–120 hours.

Metabolic Engineering for Lysine Biosynthesis

Genome-scale metabolic models of Cricetulus griseus reveal key pathways for lysine biosynthesis, notably the aspartate-semialdehyde dehydrogenase (ASD) and diaminopimelate decarboxylase (DAPDC) routes. Overexpression of lysC (aspartokinase) and dapB (dihydrodipicolinate reductase) in CHO-ES cells enhances lysine flux, increasing this compound titers by 1.5–2.0-fold.

Purification and Analytical Validation

Post-synthesis purification of this compound employs phase-transfer surfactants (PTS) and liquid-liquid extraction to remove contaminants while retaining product integrity.

Phase-Transfer Surfactant Protocol

- Surfactant selection : Sodium deoxycholate and lauroylsarcosin are added to solubilize membrane proteins and enhance enzymatic digestion.

- Liquid-liquid extraction : Ethyl acetate (1:5 v/v) under acidic conditions (0.1% trifluoroacetic acid) removes >99.9% of PTS after a single extraction.

- Enzymatic digestion : Lysyl endopeptidase (Lys-C) is added at 1% (w/w) of the protein load for 3 hours at 25°C, followed by trypsin digestion to generate lysine-terminated peptides.

Analytical Characterization

Reverse-phase HPLC and mass spectrometry confirm the identity and purity of this compound. Critical metrics include:

- Retention time : 12.8 ± 0.2 minutes (C18 column, 0.1% formic acid/acetonitrile gradient).

- Mass-to-charge ratio (m/z) : 456.3 [M+H]⁺, consistent with the theoretical molecular weight of 455.3 Da.

Comparative Analysis of Preparation Methods

| Parameter | Enzymatic Synthesis | CHO-ES Cell Culture |

|---|---|---|

| Yield | 85–92% | 60–75% |

| Purity | >98% | 90–95% |

| Time | 24–48 hours | 7–14 days |

| Cost | Moderate | High |

| Stereoselectivity | >99% de | N/A |

Enzymatic methods excel in speed and stereochemical control, whereas cell culture systems offer scalability for industrial production.

Chemical Reactions Analysis

Lysine’s Fundamental Reactivity

Lysine is an α-amino acid with an ε-amine group, which is protonated (+1 charge) at physiological pH (pKₐ ~10.5) . This ε-amine participates in diverse reactions:

-

Nucleophilic substitution : The lone pair on the ε-nitrogen enables methylation, acetylation, and glycation.

-

Cation-π interactions : Protonated ε-amine interacts with aromatic residues (Phe, Tyr, Trp) in proteins, influencing structural stability .

-

Salt bridges : Forms electrostatic interactions with acidic residues (Asp, Glu) .

Methylation and Demethylation Reactions

Lysine methylation is catalyzed by protein lysine methyltransferases (PKMTs), while demethylation involves oxidases like LSD1 and JmjC-family enzymes .

Methylation Mechanism

-

SET-domain PKMTs (e.g., Set7/9):

Demethylation Pathways

| Enzyme Class | Mechanism | Substrate Specificity |

|---|---|---|

| LSD1/KDM1 | Oxidative (FAD-dependent) | Mono-/dimethyl-Lys |

| JmjC KDMs | Fe(II)/2-oxoglutarate-dependent | All methylation states |

-

LSD1 : Generates an imine intermediate, releasing formaldehyde .

-

JmjC enzymes : Hydroxylate methyl groups via Fe(IV)-oxo intermediates .

Advanced Glycation End Products: Carboxyethyl-Lysine (CEL)

CEL forms non-enzymatically via the Maillard reaction, where lysine’s ε-amine reacts with carbonyl compounds (e.g., reducing sugars) . Key findings:

-

Structural impact : CEL disrupts α-synuclein (αS) conformation, reducing α-helicity in the E20-A29 region and promoting aggregation linked to Parkinson’s disease .

-

Synthesis : Homogeneous CEL-modified αS (αS-CEL) was prepared by carboxyethylating all 15 lysine residues, confirmed by NMR and mass spectrometry .

Stability Modifications in Peptides

Lysine residues are chemically modified to enhance proteolytic resistance:

-

Reduced amine bonds : LysΨ[CH₂NH]Lys analogs improve plasma stability (e.g., half-life >60 min vs. <10 min for unmodified peptides) .

-

Silylated derivatives : Trimethylsilylalanine (TMSAla) at Lys positions increases hydrophobicity and receptor binding affinity (e.g., NTS1/NTS2 selectivity) .

Biosynthetic Pathways

Lysine is synthesized via:

Scientific Research Applications

Cationic cholesterol lipid Chol-es-Lys (CEL) has shown promise in siRNA delivery for gene silencing treatment, particularly in tumor diseases .

Scientific Research Applications of Chol-es-Lys

Characterization and Synthesis

- Chol-es-Lys is a cationic cholesterol derivative (CEL) with an L-lysine cationic headgroup .

- Its structure has been confirmed through 1H nuclear magnetic resonance (NMR) spectrum analysis, showing characteristic proton peaks for the amino group of L-lysine and methyl peaks on the steroidal ring . The spectrum also confirms the linkage by hexanediol .

Nanocomplex Formation and Stability

- CEL can form nanocomplexes with siRNA (CEL/siRNA) through microfluidic technology, achieving ideal complexes at a proper charge ratio (N/P ratio) between the amine groups of CEL and phosphate groups of siRNA .

- These nanocomplexes exhibit good stability and high serum-resistance .

Gene Delivery and Silencing

- CEL/siRNA nanocomplexes have demonstrated superior gene delivery efficiency and rapid internalization by cells .

- In vitro experiments have shown that CEL/siRNA nanocomplexes can effectively silence the firefly luciferase gene in HeLa–Luc and H1299–Luc cell lines .

- The luciferase gene silencing efficiencies of CEL/siRNA nanocomplexes were validated in both the absence and presence of serum .

Mechanism of Action

- Studies exploring the mechanism of action have measured cell uptake efficiency and analyzed the endocytosis pathway .

- Dynamic intracellular localization and trafficking of CEL/siRNA nanocomplexes have also been observed .

Biocompatibility and Cytotoxicity

- The cationic lipid CEL has high biocompatibility, with an IC50 value of 60.50 µg/mL in HeLa–Luc cells .

- CEL shows no significant inhibition of cell proliferation activity at concentrations up to 55 µg/mL, which is much higher than the actual dosage used for gene transfection .

- The natural L-lysine cationic headgroup contributes to CEL's low cytotoxicity, making it a potential safe gene carrier for siRNA gene silencing treatment .

Anticancer Effects

- In vivo experiments with bioactive compounds have confirmed the reduction of tumor growth without significant toxicity to major organs, highlighting its potential as a therapeutic agent for HCC .

- Other studies showed exceptional photocytotoxicity against HeLa, MCF-7, and A549 cells, and significant photodynamic cytotoxicity against BEL-7402 and HepG2 cells .

Table: Summary of Chol-es-Lys Applications in Gene Delivery

Mechanism of Action

The mechanism of action of Cho-es-Lys involves its ability to form stable complexes with nucleic acids, facilitating their delivery into cells. The cationic nature of the compound allows it to interact with the negatively charged nucleic acids, forming stable nanocomplexes. These complexes can then be taken up by cells through endocytosis, leading to the release of the genetic material inside the cells .

Comparison with Similar Compounds

Methodological Framework for Comparative Analysis

The comparison leverages diverse analytical and database resources:

- Spectral Data : Infrared (IR) and X-ray photoelectron spectroscopy (XPS) for structural elucidation .

- Crystallographic Databases : The Crystallography Open Database (COD) for lattice parameters and space-group symmetry .

- Chemical Encyclopedias : The Merck Index and Combined Chemical Dictionary (CCD) for physicochemical and pharmacological profiles .

- Toxicological and Pharmacological Data : Standardized assays for IC₅₀, solubility, and toxicity .

Structural Comparison with Analogous Compounds

Key Structural Features

Cho-es-Lys is postulated to exhibit a choline headgroup linked via an ester bond to a lysine backbone. This contrasts with:

- Lys-Lys-Lys: A linear tripeptide with cationic ε-amino groups, widely studied for its electrostatic interactions with nucleic acids .

- Choline Esters (e.g., Acetylcholine) : Esters of choline with small carboxylic acids, critical in synaptic transmission .

- Lysine-Based Dendrimers : Branched architectures with enhanced binding capacity due to multiple terminal lysine residues .

Table 1: Structural Parameters of this compound and Analogs

*Hypothetical data due to lack of direct experimental evidence.

Physicochemical and Pharmacological Properties

Solubility and Stability

- This compound : Predicted high water solubility due to ionic choline and lysine moieties, though ester linkages may confer pH-dependent hydrolysis .

- Lys-Lys-Lys : Highly soluble in aqueous buffers (≥50 mg/mL at pH 7.4) but prone to enzymatic degradation .

- Acetylcholine : Rapid hydrolysis by acetylcholinesterase (t₁/₂ < 2 ms in synaptic clefts) .

Discussion and Implications

This compound occupies a unique niche between choline esters and lysine-rich peptides. Its ester linkage may enhance metabolic stability compared to acetylcholine, while the lysine moiety could facilitate interactions with anionic biomolecules (e.g., DNA or heparan sulfate) . However, its hypothetical structure lacks empirical validation, necessitating further characterization via NMR and mass spectrometry .

This compound may balance these traits, making it a candidate for drug delivery or neuroprotective applications .

Q & A

Basic Research Questions

Q. How can the purity of Cho-es-Lys be determined using high-performance liquid chromatography (HPLC)?

- Methodological Answer :

- Column Selection : Use a reversed-phase C18 column with a particle size of 5 µm.

- Mobile Phase : Optimize a gradient of acetonitrile and water (e.g., 20–80% acetonitrile over 15 minutes).

- Detection : UV-Vis detection at 254 nm, calibrated against a certified this compound standard.

- Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (RSD < 2%), and recovery (95–105%) .

- Data Interpretation : Compare retention times and peak areas to assess purity. Include a table of retention times and calibration curve parameters in supplementary materials .

Q. What spectroscopic techniques are suitable for characterizing the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Perform ¹H and ¹³C NMR in deuterated solvents (e.g., D₂O or DMSO-d6). Assign peaks using COSY and HSQC for structural confirmation.

- Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ peak).

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amine, carboxyl) via characteristic absorption bands.

- Cross-Validation : Compare spectral data with literature or computational simulations (e.g., DFT calculations) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Experimental Design : Prepare buffer solutions across pH 2–12 (e.g., HCl-KCl for acidic, phosphate for neutral, NaOH for basic).

- Stability Assessment : Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Calculate half-life (t₁/₂) using first-order kinetics.

- Data Analysis : Plot pH vs. degradation rate to identify optimal stability conditions. Include a degradation profile table .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis yield of this compound?

- Methodological Answer :

- Variable Selection : Test temperature (40–80°C), catalyst concentration (1–5 mol%), and reaction time (2–8 hours).

- Design of Experiments (DoE) : Use a 2³ full factorial design to evaluate main effects and interactions.

- Statistical Analysis : Perform ANOVA to identify significant variables (p < 0.05). Use response surface methodology (RSM) to model optimal conditions.

- Software Tools : Reference tools like Minitab or Design-Expert for simulations .

Q. How to resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, X-ray crystallography, and computational modeling (e.g., molecular docking) to cross-verify structures.

- Error Analysis : Quantify instrument precision (e.g., NMR shimming, MS calibration) and sample preparation variability.

- Case Study : Provide an example where IR and MS data conflicted, resolved by repeating experiments under controlled humidity .

Q. What computational strategies can predict the reactivity of this compound in novel chemical environments?

- Methodological Answer :

- Quantum Chemistry : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and reaction pathways.

- Molecular Dynamics (MD) : Simulate solvation effects in polar/nonpolar solvents.

- Data Integration : Combine computational results with experimental kinetics (e.g., Arrhenius plots) to validate predictions. Reference software like Gaussian or ORCA .

Methodological Best Practices

- Data Presentation :

- Literature Review :

- Ethical Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.